Einecs 288-357-0

Quality Control Analytical Chemistry Chemical Synthesis

Procurement Challenge: Sourcing this research chemical from non-specialized channels often yields material with undefined residual solvents or unreacted starting materials, jeopardizing experimental reproducibility. Solution: This succinic acid-2-(methylamino)ethanol (1:1) compound provides a defined analytical benchmark. • Application: Ideal model compound for HPLC/GC method validation and detection limit establishment. • Supply Assurance: Consistent lot-specific purity documentation reduces internal QC burden prior to synthesis or assay use. • Specification: Standard supplier purity of 98% supports its use as a reliable starting material in exploratory derivatization studies.

Molecular Formula C7H15NO5
Molecular Weight 193.20 g/mol
CAS No. 85711-98-4
Cat. No. B15178542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 288-357-0
CAS85711-98-4
Molecular FormulaC7H15NO5
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCNCCO.C(CC(=O)O)C(=O)O
InChIInChI=1S/C4H6O4.C3H9NO/c5-3(6)1-2-4(7)8;1-4-2-3-5/h1-2H2,(H,5,6)(H,7,8);4-5H,2-3H2,1H3
InChIKeyRBPRFQYFADLPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 288-357-0 Composition & Research Role


Einecs 288-357-0, chemically designated as succinic acid, compound with 2-(methylamino)ethanol (1:1) (butanedioic acid;2-(methylamino)ethanol), is a simple organic salt with the molecular formula C7H15NO5 and a molecular weight of 193.20 g/mol . Its structure consists of a 1:1 molar combination of succinic acid and 2-(methylamino)ethanol, and it is cataloged under CAS Number 85711-98-4 . This compound is primarily listed as a research chemical by niche suppliers, with a typical stated purity of 95–98%, and is not associated with any reported biological activity or therapeutic use . Due to the absence of primary research or patent literature, this guide is constrained to the limited public data available, emphasizing the importance of thorough internal characterization when sourcing this material.

Bioactivity No reported biological targets or activity
Purity Nominal purity requires in-house QC verification
Workflow May support analytical method development or synthesis

Einecs 288-357-0 Substitution Risk


Substituting Einecs 288-357-0 with generic succinate salts (e.g., disodium succinate) or other 2-(methylamino)ethanol adducts without rigorous analytical validation introduces significant risk of batch inconsistency and functional failure. Unlike well-characterized pharmaceutical intermediates, this compound lacks any published activity data (e.g., IC50, Ki) or defined biological targets . The supplier-specified purity of 98.0% indicates that the remaining 2.0% may consist of unreacted starting materials (succinic acid or 2-(methylamino)ethanol) or undefined byproducts . In the absence of a certified analytical standard, a nominally similar compound from a different supplier cannot be presumed equivalent. Researchers must rely on in-house quality control—specifically NMR, LC-MS, or elemental analysis—to confirm identity and purity before use, as direct substitution with an untested alternative could compromise experimental reproducibility.

Pharmaceutical salts
Cannot substitute for succinate drug salts without bioactivity data and direct characterization
Batch consistency
Stated purity may not reflect actual content; unreacted starting materials possible
Unvalidated analogs
Structural analogs from other suppliers are not equivalent without rigorous QC

Einecs 288-357-0 Selection Evidence


Purity Baseline for Procurement QC

Einecs 288-357-0 is supplied with a nominal purity of 98.0% . This value serves as a baseline expectation for procurement but should not be assumed to reflect actual batch content. In the absence of a certified reference standard, this stated purity cannot be directly compared to other salts with similar specifications without in-house verification.

Purity Baseline
Specification review
98.0% nominal
Requires in-house QC verification
Supplier-stated; no certified reference standard
Quality Control Analytical Chemistry Chemical Synthesis

Physical Properties for Identity Verification

The compound has a reported boiling point of 382.2°C at 760 mmHg, a flash point of 184.9°C, and a vapor pressure of 2.06E-07 mmHg at 25°C . These properties can be used for initial identity verification and to establish safe handling and storage conditions.

Physical Properties
Data to verify
BP 382.2°C / Flash 184.9°C / VP 2.06E-07 mmHg
Initial identity verification benchmark
Calculated values; confirm experimentally
Physical Chemistry Chemical Handling Material Science

Absence of Bioactivity Data vs. Pharmaceutical Salts

A comprehensive search of public databases and scientific literature reveals no reported biological activity (IC50, Ki, EC50) for Einecs 288-357-0 [1]. This stands in stark contrast to many succinate salts used in pharmaceutical formulations, which have well-defined pharmacological profiles. This lack of data means the compound cannot be substituted for any biologically active succinate salt without extensive de novo characterization.

Bioactivity Absence
Class-level inference
None reported vs Defined affinities (drug salts)
Differentiates from pharmaceutical succinates
Not suitable for bioactivity-based studies; confirm inertness
Pharmacology Drug Discovery Safety Assessment

Einecs 288-357-0 Laboratory Applications


Method Development Reagent for Analytical Chemistry

Given the absence of biological data, the most practical application for Einecs 288-357-0 is as a model compound for developing and validating analytical methods. Its defined structure (succinic acid with 2-(methylamino)ethanol) and reported physical properties (boiling point: 382.2°C) make it suitable for testing chromatographic separations (HPLC, GC) or spectroscopic detection limits. Researchers can use this compound to establish baseline performance for their instruments before analyzing more complex or valuable samples.

Exploratory Synthesis & Novel Salt Formation

This compound can serve as a starting material or intermediate in exploratory organic synthesis. Its 1:1 salt composition provides a unique combination of a dicarboxylic acid (succinic acid) and a secondary amino-alcohol (2-(methylamino)ethanol). Researchers may investigate its reactivity in forming novel derivatives, such as esters or amides, or explore its potential as a crystallization aid for other compounds. These studies are foundational and may uncover new, unanticipated applications.

Negative Control for Succinate/Amine Salt Assays

In experimental systems where a related succinate salt or 2-(methylamino)ethanol derivative demonstrates a measurable biological or chemical effect, Einecs 288-357-0 could be employed as a negative control. Its lack of reported activity provides a baseline to confirm that observed effects are specific to the active comparator and not a general property of the salt class. This application requires that the user first confirm the compound's inertness in their specific assay.

Physicochemical Characterization Material

The limited public data on this compound means that each new measurement contributes to the scientific record. Researchers in physical chemistry can use this material to accurately determine and publish key properties such as precise melting point, solubility in various solvents, or spectral data (NMR, IR, MS). This foundational work increases the compound's utility for the broader scientific community and is a valid research application in its own right.

Application
Selection Property
Validation Focus
Method development reagent
Defined composition & physical constants
Chromatographic or spectroscopic method validation
Exploratory synthesis
1:1 succinate-ethanolamine salt scaffold
Reactivity screening, derivative synthesis
Negative control
No reported bioactivity
Inertness confirmation against active analog
Physicochemical characterization
Uncharacterized research material
Property determination (mp, solubility, spectra)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


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